molecular formula C8H9N5 B3270533 5-Azido-5,6,7,8-tetrahydroquinoxaline CAS No. 528852-08-6

5-Azido-5,6,7,8-tetrahydroquinoxaline

Cat. No. B3270533
M. Wt: 175.19 g/mol
InChI Key: BHVFWCMAKIFGKV-UHFFFAOYSA-N
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Patent
US07354934B2

Procedure details

A Parr shaker flask was charged with 5-azido-5,6,7,8-tetrahydroquinoxaline (1.81 g, 10.33 mmol) and 10% palladium on carbon (10 wt % of Pd/C; 0.18 g). The reaction vessel was evacuated and filled with nitrogen. Methanol (30 mL) was added and the reaction was hydrogenated at 30 psi for 40 minutes. The reaction mixture was flushed with nitrogen and filtered through a plug of Celite® to provide 5,6,7,8-tetrahydroquinoxalin-5-ylamine as an orange liquid (1.54 g, 99%), which would rapidly turn dark brown. It was stored under an argon atmosphere at −20° C. 1H NMR (CDCl3): δ 1.62-1.79 (m, 1H), 1.80-2.18 (m, 4H), 2.18-2.30 (m, 1H), 2.91-3.01 (m, 2H), 4.07 (dd, 1H, J=8.4, 5.4 Hz), 8.32-8.38 (m, 2H); 13C NMR (CDCl3): δ 19.7, 31.7, 32.2, 51.5, 142.0, 142.5, 152.6, 155.4; MS m/z: 150 (M+H+), 133.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:13][CH2:12][CH2:11][C:10]2[N:9]=[CH:8][CH:7]=[N:6][C:5]1=2)=[N+]=[N-]>[Pd]>[N:9]1[C:10]2[CH2:11][CH2:12][CH2:13][CH:4]([NH2:1])[C:5]=2[N:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C=2N=CC=NC2CCC1
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
ADDITION
Type
ADDITION
Details
Methanol (30 mL) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite®

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1=CC=NC=2C(CCCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.